molecular formula C19H16ClFN2O3 B14952013 3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14952013
M. Wt: 374.8 g/mol
InChI Key: IRQOWKOCFWHZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, methoxy, and methyl groups attached to an oxazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions, while the methoxy and methyl groups can be added via alkylation reactions.

    Coupling Reactions: The final step involves coupling the substituted oxazole ring with the appropriate aromatic amine to form the desired carboxamide.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:

    3-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the fluoro and methyl substituents, which may affect its chemical properties and biological activities.

    3-(2-fluorophenyl)-N-(2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide:

The presence of the chloro, fluoro, methoxy, and methyl groups in this compound contributes to its distinct chemical behavior and makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16ClFN2O3/c1-10-7-8-15(25-3)14(9-10)22-19(24)16-11(2)26-23-18(16)17-12(20)5-4-6-13(17)21/h4-9H,1-3H3,(H,22,24)

InChI Key

IRQOWKOCFWHZFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.